molecular formula C20H20FN3O2 B5016128 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione

3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5016128
M. Wt: 353.4 g/mol
InChI Key: SIKRQHPHJUJQQN-UHFFFAOYSA-N
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Description

3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione is a chemical compound that is commonly known as flupirtine. Flupirtine is a non-opioid analgesic that has been used to treat pain and inflammation for over three decades. It is a unique compound that has a distinct mechanism of action compared to other analgesics.

Mechanism of Action

Flupirtine's mechanism of action is unique compared to other analgesics. It acts as a selective neuronal potassium channel opener, which leads to hyperpolarization of neurons and a decrease in excitability. This results in a reduction in pain without the sedative effects seen with other analgesics.
Biochemical and Physiological Effects:
Flupirtine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases. Flupirtine has also been shown to have a neuroprotective effect in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using flupirtine in lab experiments is its unique mechanism of action. It can be used to study the role of potassium channels in pain and inflammation. However, one limitation of using flupirtine is its potential toxicity. It has been shown to have hepatotoxic effects in some patients, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on flupirtine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Flupirtine has been shown to have neuroprotective effects in animal models of traumatic brain injury and could potentially be used to treat other neurodegenerative diseases. Additionally, further research could be done to better understand the potential hepatotoxic effects of flupirtine and how to mitigate these effects.

Synthesis Methods

The synthesis of flupirtine involves a multi-step process that includes the reaction of 4-fluoroaniline with 1,2-dibromoethane to produce 4-(4-fluorophenyl)-1,2-dibromoethane. This intermediate is then reacted with piperazine to produce 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-dibromoethane. Finally, the dibromo compound is treated with sodium ethoxide to produce flupirtine.

Scientific Research Applications

Flupirtine has been extensively researched for its potential therapeutic uses. It has been studied as a potential treatment for a variety of conditions, including chronic pain, neuropathic pain, migraine headaches, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Flupirtine has also been shown to have potential anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQHPHJUJQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327025
Record name 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

299408-71-2
Record name 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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